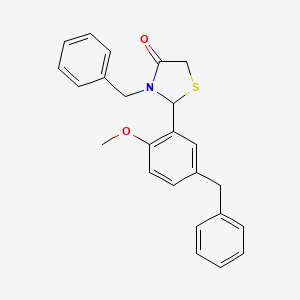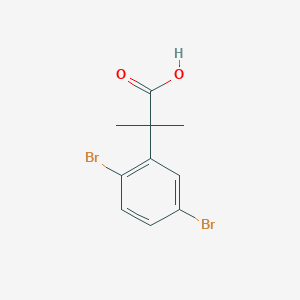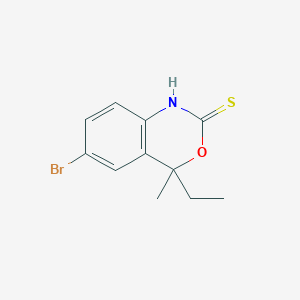
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkyl ketone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired benzoxazine-thione ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Debrominated benzoxazine-thione.
Substitution: Various substituted benzoxazine-thione derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity could be due to inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- 6-Fluoro-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
- 6-Iodo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione
Uniqueness
6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Propiedades
Número CAS |
885268-13-3 |
|---|---|
Fórmula molecular |
C11H12BrNOS |
Peso molecular |
286.19 g/mol |
Nombre IUPAC |
6-bromo-4-ethyl-4-methyl-1H-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C11H12BrNOS/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(15)14-11/h4-6H,3H2,1-2H3,(H,13,15) |
Clave InChI |
DCKAFEQQFCQWOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


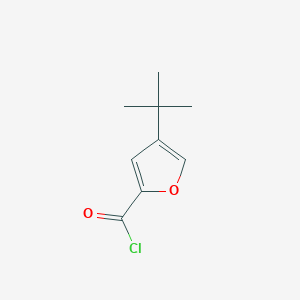

![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
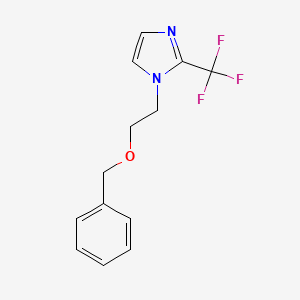
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)

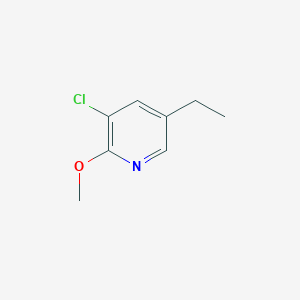
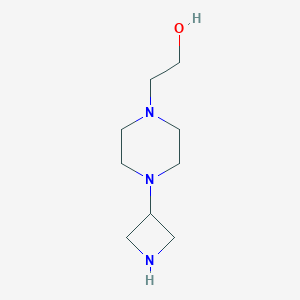

![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
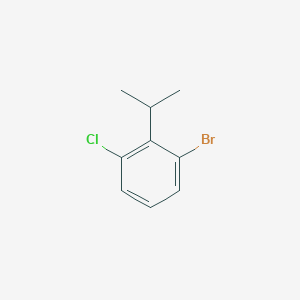
![2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13935350.png)
